



Application Notes and Protocols for In Vivo Evaluation of AC260584

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Compound of Interest		
Compound Name:	AC260584	
Cat. No.:	B1664316	Get Quote

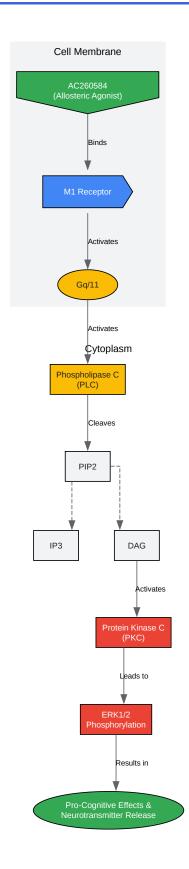
Introduction

AC260584 is an orally bioavailable, potent, and selective allosteric agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2] It demonstrates functional selectivity for the M1 receptor subtype over M2, M3, M4, and M5 subtypes.[1] Preclinical studies have highlighted its potential as a therapeutic agent for cognitive impairments associated with conditions like Alzheimer's disease and schizophrenia.[1][2] AC260584 has been shown to improve cognitive performance and exhibit antipsychotic-like effects in various rodent models. [1][3] These notes provide detailed protocols for key in vivo experiments to assess the pharmacodynamic and behavioral effects of AC260584.

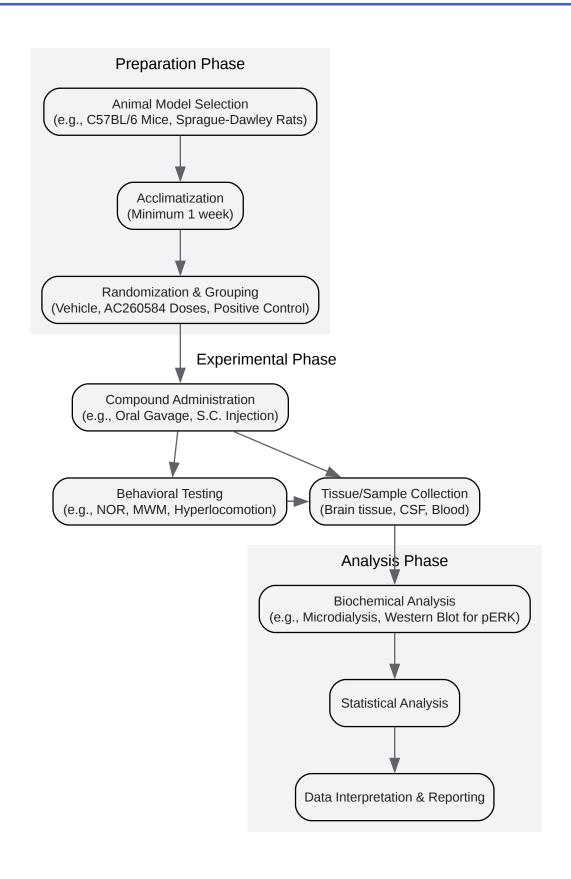
Mechanism of Action

AC260584 acts as an allosteric agonist at the M1 muscarinic receptor. Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine, allosteric modulators bind to a different site on the receptor.[2] This binding event potentiates the receptor's response. Activation of the M1 receptor, a G-protein coupled receptor (GPCR), primarily involves coupling to Gq/11 proteins. This initiates a signaling cascade that includes the activation of extracellular signal-regulated kinase 1 and 2 (ERK1/2) phosphorylation in brain regions critical for cognition, such as the hippocampus and prefrontal cortex.[1][4] This targeted action is believed to underlie its pro-cognitive effects.[1] Furthermore, M1 receptor activation by AC260584 has been demonstrated to increase the release of key neurotransmitters, acetylcholine and dopamine, in the medial prefrontal cortex and hippocampus.[5]









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